Isobutyl-deoxynyboquinone

NQO1 bioactivation breast cancer potency comparison

Isobutyl-deoxynyboquinone (IB-DNQ; CAS 1430798-22-3) is a synthetic quinone-based small molecule (C18H18N2O4; MW 326.35) engineered as a potent and selective substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). Developed as a derivative of the natural product deoxynyboquinone (DNQ), IB-DNQ was computationally designed to enhance NQO1 processing efficiency while improving physicochemical properties for translational research applications.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B10831156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl-deoxynyboquinone
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)CC(C)C
InChIInChI=1S/C18H18N2O4/c1-8(2)7-20-12(22)6-10(4)14-16(20)18(24)15-13(17(14)23)9(3)5-11(21)19-15/h5-6,8H,7H2,1-4H3,(H,19,21)
InChIKeyXVXDZGBARWYTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl-deoxynyboquinone (IB-DNQ) Procurement Overview: Core Identity and Structural Classification


Isobutyl-deoxynyboquinone (IB-DNQ; CAS 1430798-22-3) is a synthetic quinone-based small molecule (C18H18N2O4; MW 326.35) engineered as a potent and selective substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) [1]. Developed as a derivative of the natural product deoxynyboquinone (DNQ), IB-DNQ was computationally designed to enhance NQO1 processing efficiency while improving physicochemical properties for translational research applications [2]. As an NQO1-bioactivatable prodrug, IB-DNQ undergoes futile redox cycling specifically within NQO1-overexpressing cells, generating extensive reactive oxygen species (ROS) that drive catastrophic NAD+/ATP depletion and programmed cell death [1].

Why Isobutyl-deoxynyboquinone Cannot Be Substituted with Generic NQO1 Substrates


Procurement decisions involving NQO1-bioactivatable agents cannot rely on class-level substitution assumptions, as subtle structural modifications to the deoxynyboquinone scaffold profoundly alter catalytic efficiency, therapeutic index, and translational feasibility. The parent compound DNQ exhibits suboptimal solubility and bioavailability that limit in vivo evaluation [1], while β-lapachone—a structurally distinct NQO1 substrate in clinical trials—demonstrates reduced potency and a narrower therapeutic window compared to IB-DNQ [2]. Furthermore, recent DNQ derivatives such as isopentyl-deoxynyboquinone (IP-DNQ) show divergent pharmacokinetic profiles, with IP-DNQ achieving higher plasma and tumor concentrations than IB-DNQ [3], underscoring that each analog possesses unique, non-interchangeable performance characteristics. The quantitative evidence below delineates precisely where IB-DNQ occupies a differentiated position within the NQO1 substrate landscape, justifying its selection for specific research and development applications.

Isobutyl-deoxynyboquinone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


IB-DNQ Demonstrates 10-Fold Greater Potency Than β-Lapachone in Breast Cancer Cells

IB-DNQ kills breast cancer cells with approximately 10-fold greater potency than β-lapachone, a structurally distinct NQO1 substrate currently in clinical trials. This differential potency is observed under identical experimental conditions and is attributed to IB-DNQ's enhanced NQO1 processing efficiency [1][2]. The LD50 of IB-DNQ in NQO1-expressing TNBC cells is less than 50 nM, whereas β-lapachone requires substantially higher concentrations to achieve comparable lethality [3].

NQO1 bioactivation breast cancer potency comparison

IB-DNQ Exhibits Greater Potency and Specificity Than β-Lapachone in Triple-Negative Breast Cancer

IB-DNQ is reported to be more potent and specific in killing triple-negative breast cancer (TNBC) cells than the NQO1-activator β-lapachone, while maintaining strong NQO1-dependence [1]. This enhanced specificity profile reduces the likelihood of NQO1-independent cytotoxicity, a concern with earlier-generation NQO1 substrates [2]. The compound demonstrates robust NQO1-dependent lethality across multiple TNBC cell lines with LD50 values consistently below 100 nM [3].

TNBC NQO1 targeting selectivity

IB-DNQ Provides Improved Solubility and Biocompatibility Relative to Parent DNQ

IB-DNQ demonstrates improved solubility and biocompatibility compared to the parent compound deoxynyboquinone (DNQ) . While DNQ exhibits limited solubility that constrains in vivo evaluation and requires specialized formulation strategies, the isobutyl modification in IB-DNQ enhances its physicochemical profile, facilitating more reproducible in vitro experimentation and enabling pharmacokinetic studies in relevant animal models [1]. IB-DNQ achieves 10 mM solubility in DMSO [2].

solubility formulation in vivo compatibility

IB-DNQ Achieves Cytotoxic Plasma Concentrations at Tolerable Doses in Large Animal Model

In a comparative oncology study conducted in domestic felids (a large animal model with translational relevance to human oncology), intravenous administration of IB-DNQ at 1.0-2.0 mg/kg achieved peak plasma concentrations and exposure durations that reached or exceeded predicted in vitro cytotoxic concentrations [1]. Adverse effects including ptyalism and tachypnea were transient and tolerable, with no acute or delayed-onset hematologic, non-hematologic, or off-target oxidative toxicities observed [1]. This safety and pharmacokinetic profile contrasts with the adverse effect constraints that have limited the curative potential of earlier NQO1 substrates including β-lapachone and DNQ [2].

pharmacokinetics dosing regimen translational research

IB-DNQ Exhibits Target-Dependent Selectivity with 13 TNBC Cell Lines Tested

IB-DNQ demonstrates consistent NQO1-dependent cytotoxicity across a panel of 13 triple-negative breast cancer (TNBC) cell lines, with LD50 values measured for each line [1]. Genetic knockdown of NQO1 significantly attenuates IB-DNQ-induced lethality, confirming target-dependent mechanism of action [1]. This broad yet selective activity profile supports the compound's utility as a reliable NQO1-targeting tool compound. Furthermore, IB-DNQ kills breast cancer cells in an NQO1-dependent manner with greater potency than either β-lapachone or DNQ [2].

NQO1 dependence cell line panel selectivity profiling

Optimal Research and Preclinical Application Scenarios for Isobutyl-deoxynyboquinone Procurement


NQO1-Dependent Cancer Cell Death Mechanism Studies Requiring High-Potency Tool Compound

Investigators studying NQO1-mediated programmed necrosis or NAD+-Keresis mechanisms benefit from IB-DNQ's 10-fold greater potency over β-lapachone [1]. The compound's robust NQO1-dependent lethality with LD50 < 50 nM in sensitive cell lines enables precise dose-response studies while minimizing compound consumption. Genetic validation via NQO1 knockdown confirms target specificity, making IB-DNQ an ideal chemical probe for dissecting NQO1-dependent signaling pathways.

Triple-Negative Breast Cancer Preclinical Models with Validated NQO1 Expression

IB-DNQ is optimized for TNBC xenograft and orthotopic models where NQO1 expression is confirmed. The compound demonstrates consistent efficacy across 13 TNBC cell lines with LD50 values < 100 nM [2], and its improved solubility relative to DNQ facilitates in vivo dosing . Researchers investigating NQO1-targeted TNBC therapies can leverage the established feline pharmacokinetic data (1.0-2.0 mg/kg IV achieving cytotoxic plasma concentrations) to inform dosing strategies [3].

Combination Therapy Studies with PARP Inhibitors or SOD1 Inhibitors

IB-DNQ synergizes with PARP inhibitors (e.g., Rucaparib) and SOD1 inhibitors to enhance therapeutic efficacy in NQO1-expressing cancers [4][5]. Procurement of IB-DNQ for combination studies is supported by evidence showing clear synergy with Rucaparib in TNBC models and enhanced lethality when paired with SOD1 inhibition. The compound's well-characterized mechanism of inducing DNA double-strand breaks and PARP1 hyperactivation provides a rational basis for combination partner selection [6].

Comparative Oncology Studies in Large Animal Models

For investigators utilizing feline oral squamous cell carcinoma (OSCC) or other large animal comparative oncology models, IB-DNQ offers a validated pharmacokinetic and tolerability dataset [3]. The compound has demonstrated NQO1 expression in both human and feline OSCC tissue microarrays and shows dose-dependent cytotoxicity in feline OSCC cell lines, supporting its use in translational studies bridging small animal and human investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobutyl-deoxynyboquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.